molecular formula C12H11F3N4O2S B5567134 4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5567134
M. Wt: 332.30 g/mol
InChI Key: OSMJXKKZSWDYBX-OMCISZLKSA-N
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Description

Synthesis Analysis

The synthesis of this triazole derivative involves the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde in the presence of acetic acid, yielding an 80% product yield after recrystallization from ethanol (Nayak & Poojary, 2019). This synthesis route highlights the reactivity of triazole thiones towards benzaldehydes under catalytic conditions, forming the desired Schiff base linkage.

Scientific Research Applications

Toxicity Studies

  • Acute Toxicity Analysis: Derivatives of 1,2,4-triazole, including compounds structurally related to the target compound, have been evaluated for their acute toxicity. The toxicity varies depending on the substituents within the molecule. Introduction of certain substituents can lead to a reduction in acute toxicity, highlighting the compound's potential for safer therapeutic applications (Safonov, 2018).

Synthesis and Characterization

  • Chemical Synthesis and Interaction Studies: A related compound was synthesized, and its interaction with human prostaglandin reductase was studied. The synthesis and characterization process, involving methods like mass spectrometry and NMR spectroscopy, provides insights into the potential inhibitory action of similar triazole derivatives (Nayak & Poojary, 2019).

Biological Activity and Drug Potential

  • Anti-Tuberculosis and Antibacterial Activity

    Triazole derivatives have been explored for their inhibitory activity against tuberculosis and other bacterial infections. Molecular docking and spectroscopic analysis are used to predict new anti-TB drug possibilities, emphasizing the potential of triazole compounds in antimicrobial therapy (Kumar et al., 2021).

  • Antioxidant and Enzyme Inhibitory Activities

    Specific Schiff bases containing 1,2,4-triazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These studies highlight the potential of triazole derivatives in addressing oxidative stress and metabolic disorders (Pillai et al., 2019).

Chemical Properties and Applications

  • Spectral Characterization and Reactive Properties

    The reactive properties of triazole derivatives have been investigated through DFT calculations and molecular dynamics simulations. This research is crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Vinusha et al., 2020).

  • Insecticidal Activity

    Certain triazole derivatives have shown significant insecticidal activity against specific pests, demonstrating the versatility of these compounds in agricultural applications (Maddila et al., 2015).

Mechanism of Action

The study also investigated the binding interactions of the compound with a receptor. The compound was docked with the human prostaglandin reductase (PTGR2), and the docking pose and noncovalent interactions provided insights into its plausible inhibitory action .

properties

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c1-20-8-4-3-7(5-9(8)21-2)6-16-19-10(12(13,14)15)17-18-11(19)22/h3-6H,1-2H3,(H,18,22)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMJXKKZSWDYBX-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

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